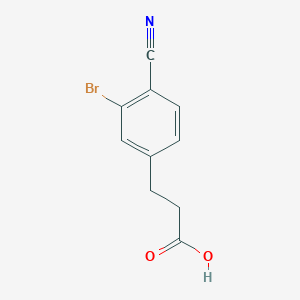
3-(3-Bromo-4-cyanophenyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-4-cyanophenyl)propanoic Acid is an organic compound with the molecular formula C10H8BrNO2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with bromine and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-cyanophenyl)propanoic Acid typically involves the bromination of 4-cyanophenylpropanoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromo-4-cyanophenyl)propanoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The propanoic acid moiety can be oxidized to a carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 3-(3-Bromo-4-aminophenyl)propanoic Acid.
Oxidation: Formation of this compound derivatives with additional carboxyl groups.
Scientific Research Applications
3-(3-Bromo-4-cyanophenyl)propanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-cyanophenyl)propanoic Acid involves its interaction with specific molecular targets. The bromine and cyano groups on the phenyl ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
3-(4-Cyanophenyl)propanoic Acid: Similar structure but lacks the bromine atom, resulting in different reactivity and properties.
3-(3-Bromo-4-methylphenyl)propanoic Acid: Contains a methyl group instead of a cyano group, leading to variations in chemical behavior.
3-(3,5-Dibromo-4-cyanophenyl)propanoic Acid: Contains an additional bromine atom, which can further influence its reactivity and applications.
Uniqueness: 3-(3-Bromo-4-cyanophenyl)propanoic Acid is unique due to the presence of both bromine and cyano groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-(3-bromo-4-cyanophenyl)propanoic acid |
InChI |
InChI=1S/C10H8BrNO2/c11-9-5-7(2-4-10(13)14)1-3-8(9)6-12/h1,3,5H,2,4H2,(H,13,14) |
InChI Key |
NHHSKUZDCNHFQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















